Cas no 1806942-04-0 (3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid)

3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid
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- Inchi: 1S/C9H9F2NO3/c1-4-8(9(10)11)5(2-7(14)15)6(13)3-12-4/h3,9,13H,2H2,1H3,(H,14,15)
- InChI Key: QJUJGKSHQYDGRM-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=NC=C(C=1CC(=O)O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 237
- XLogP3: 1
- Topological Polar Surface Area: 70.4
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027700-1g |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid |
1806942-04-0 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029027700-250mg |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid |
1806942-04-0 | 95% | 250mg |
$950.60 | 2022-03-31 | |
Alichem | A029027700-500mg |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid |
1806942-04-0 | 95% | 500mg |
$1,853.50 | 2022-03-31 |
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid Related Literature
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic Acid: A Comprehensive Overview
3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid (CAS No. 1806942-04-0) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, with substituents that include a difluoromethyl group, a hydroxyl group, and an acetic acid moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The structure of 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid is characterized by its pyridine ring system, which serves as the central framework. The difluoromethyl group (-CHF₂) is attached at the 3-position, while the hydroxyl (-OH) and methyl (-CH₃) groups are located at the 5 and 2 positions, respectively. The acetic acid group (-COOH) is attached at the 4-position of the pyridine ring. This arrangement of substituents creates a molecule with a high degree of structural complexity and functional diversity.
Recent studies have highlighted the potential of 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid in various applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The presence of the acetic acid group makes it amenable to further chemical modifications, such as esterification or amidation, which can enhance its solubility or bioavailability. Additionally, the hydroxyl group at the 5-position can participate in hydrogen bonding, which is crucial for interactions with biological targets.
The synthesis of 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid involves a multi-step process that typically begins with the preparation of intermediates such as pyridine derivatives. One common approach involves nucleophilic substitution or electrophilic substitution reactions to introduce the desired substituents onto the pyridine ring. The introduction of the difluoromethyl group often requires specialized reagents and conditions to ensure regioselectivity and yield optimization.
In terms of biological activity, 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For example, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways. This suggests that it could be a lead compound for drug development efforts aimed at treating conditions such as cancer or inflammatory diseases.
Furthermore, the compound's structural features make it an attractive candidate for use in materials science applications. The pyridine ring system provides aromatic stability, while the functional groups offer opportunities for cross-linking or polymerization. Researchers have explored its potential as a building block for advanced materials such as coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies.
The environmental impact and safety profile of 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid are also areas of active research. As with any novel chemical compound, understanding its toxicity, biodegradability, and ecological effects is essential for responsible use. Preliminary studies suggest that it exhibits moderate toxicity in aquatic systems; however, further investigations are required to fully assess its environmental footprint.
In conclusion, 3-(Difluoromethyl)-5-hydroxy-2-methylpyridine-4-acetic acid (CAS No. 1806942-04-0) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an intriguing subject for both fundamental research and applied development efforts. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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